4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile

Catalog No.
S13039424
CAS No.
143425-77-8
M.F
C18H19N
M. Wt
249.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile

CAS Number

143425-77-8

Product Name

4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile

IUPAC Name

4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C18H19N/c1-13-10-14(2)18(15(3)11-13)9-8-16-4-6-17(12-19)7-5-16/h4-7,10-11H,8-9H2,1-3H3

InChI Key

XHTPTLNEZLIHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC2=CC=C(C=C2)C#N)C

4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile is a chemical compound characterized by a benzonitrile group attached to a 2-(2,4,6-trimethylphenyl)ethyl moiety. This compound features a complex structure that combines aromatic and aliphatic characteristics, making it of interest in various fields including organic synthesis and medicinal chemistry. The presence of the trimethylphenyl group enhances its steric properties, potentially influencing its reactivity and interactions with biological targets.

The chemical reactivity of 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile can be categorized into several types of reactions:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack under basic conditions, leading to the formation of amines.
  • Reduction: The nitrile functionality can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

These reactions highlight the versatility of 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile in synthetic organic chemistry.

Research indicates that compounds similar to 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile exhibit various biological activities. These may include:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Compounds with similar structures have been evaluated for their effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, altering their activity and providing therapeutic benefits.

The biological activity is often linked to the compound's ability to interact with cellular targets due to its structural features.

The synthesis of 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile typically involves several synthetic routes:

  • Grignard Reaction: A common method involves the reaction of a suitable benzonitrile derivative with a Grignard reagent derived from 2-(2,4,6-trimethylphenyl)ethyl bromide. This reaction is performed under anhydrous conditions using solvents like tetrahydrofuran.
    Benzonitrile+Grignard Reagent4 2 2 4 6 Trimethylphenyl ethyl benzonitrile\text{Benzonitrile}+\text{Grignard Reagent}\rightarrow \text{4 2 2 4 6 Trimethylphenyl ethyl benzonitrile}
  • Aromatic Substitution: Electrophilic aromatic substitution can also be employed to introduce the trimethylphenyl group onto the benzonitrile backbone.
  • Functional Group Transformations: Subsequent transformations can modify functional groups for desired properties.

These methods allow for the efficient production of the compound while enabling structural variations.

4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile has several potential applications:

  • Pharmaceuticals: Its unique structure may contribute to drug design and development targeting specific diseases.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential applications in creating novel materials due to its chemical stability and reactivity.

The compound's diverse applications stem from its unique chemical properties and biological interactions.

Studies on the interactions of 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • In Vitro Studies: Conducting experiments in cell cultures to observe biological responses.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models.

These studies provide insights into how structural features influence biological activity and therapeutic potential.

Several compounds share structural similarities with 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile. Here are some examples:

Compound NameStructural Features
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrileContains a pyrazole ring substituent
4-(2-Ethylphenyl)benzonitrileEthyl group on the phenyl ring
3-(3-Chloro-5-methoxyphenyl)benzonitrileChlorine and methoxy substituents on different positions
3-(3-Methoxyphenyl)benzamideAmide functionality instead of nitrile

Uniqueness

The uniqueness of 4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile lies in its combination of a benzonitrile moiety with a bulky trimethylphenyl group. This combination enhances its steric hindrance and electronic properties compared to similar compounds. The presence of the nitrile group allows for distinct reactivity patterns not typically found in other derivatives. Thus, it stands out in both synthetic applications and potential biological activities.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

249.151749610 g/mol

Monoisotopic Mass

249.151749610 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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